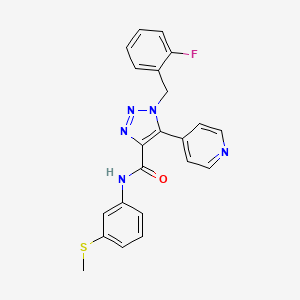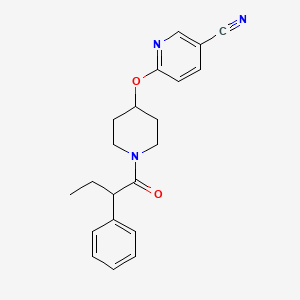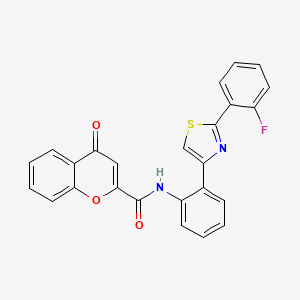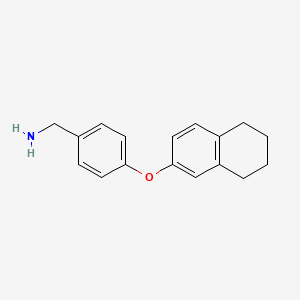
C22H18FN5OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the formula "C22H18FN5OS" falls into a category of organic compounds that are of significant interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. These compounds often exhibit unique biological activities, chemical reactivity, and physical properties due to their complex molecular structures.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. Techniques such as cycloaddition, nucleophilic substitution, and dehalogenation are common. For instance, cyclo[18]carbon can be synthesized via debromination of a precursor in a high yield, showcasing the advanced synthetic strategies employed in modern chemistry (Scriven et al., 2020).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in determining these structures. For example, organic bismuthate compounds have been structurally characterized to reveal the arrangement of atoms and the nature of chemical bonds within the molecule (Aloui et al., 2015).
Chemical Reactions and Properties
Organic compounds participate in a variety of chemical reactions, leading to the formation of new compounds with different properties. The reactivity can be influenced by factors such as electronic structure, presence of functional groups, and molecular geometry. Studies on reaction mechanisms and product formation help in understanding these aspects in depth.
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure and thermal stability of certain compounds provide insights into their physical behavior and potential applications (Piecha et al., 2007).
Applications De Recherche Scientifique
1. Metal-Organic Framework-Based Catalysts
C22H18FN5OS may be relevant in the context of metal-organic frameworks (MOFs), which are used as catalysts or supports in various chemical conversions. MOFs have shown promise in transforming carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4) into clean fuels and high-value chemicals, addressing challenges in fuel production and energy sustainability (Cui, Zhang, Hu, & Bu, 2019).
2. Covalent Frameworks in Catalysis and Biotechnology
The compound may also be linked to covalent frameworks like C2N, a member of the carbon nitrides family. These frameworks are used in catalysis, environmental science, energy storage, and biotechnology due to their high polarity and good thermal and chemical stability (Tian, López‐Salas, Liu, Liu, & Antonietti, 2020).
3. Advances in C1 Chemistry
This compound might be involved in C1 chemistry, which focuses on converting simple carbon-containing compounds into valuable chemicals and fuels. This area has seen significant progress due to advancements in material synthesis and computational simulation capabilities (Bao, Yang, Yoneyama, & Tsubaki, 2019).
4. Catalytic Transformations in Environmental and Energy Fields
The compound could be relevant in catalytic transformations of syngas and CO2 into hydrocarbons, chemicals, and fuels. This research addresses selectivity challenges in synthesis and aims to provide efficient energy solutions (Zhou, Cheng, Kang, Zhou, Subramanian, Zhang, & Wang, 2019).
Mécanisme D'action
Target of Action
The compound could potentially interact with various protein targets in the body. The specific targets would depend on the compound’s structure and physicochemical properties. For instance, compounds containing a triazole ring, like this one, are often used in medicinal chemistry due to their ability to mimic the structure of natural nucleobases in DNA, and can therefore interact with various enzymes and receptors .
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(3-methylsulfanylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c1-30-18-7-4-6-17(13-18)25-22(29)20-21(15-9-11-24-12-10-15)28(27-26-20)14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOQNCYTHKNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)







![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)